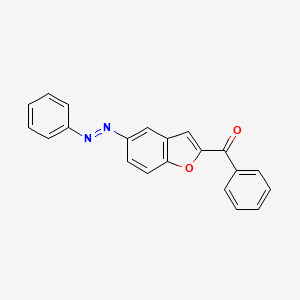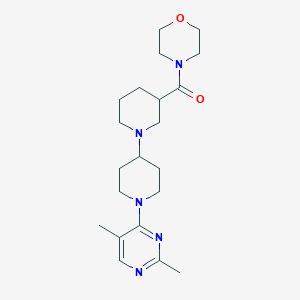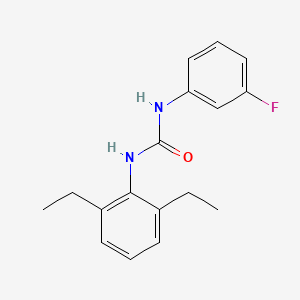![molecular formula C18H15N5O3S2 B5282505 METHYL 3-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B5282505.png)
METHYL 3-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 3-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a thiophene ring, a triazinoindole moiety, and a carboxylate ester, makes this compound a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the condensation of an appropriate isatin derivative with a thiosemicarbazide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazinoindole intermediate with a suitable thiol reagent, such as thioglycolic acid, under basic conditions.
Acetylation: The resulting sulfanyl-substituted triazinoindole is then acetylated using acetic anhydride in the presence of a base, such as pyridine.
Coupling with Thiophene Carboxylate: The final step involves coupling the acetylated intermediate with methyl 2-thiophenecarboxylate under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
METHYL 3-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, alcohols, EDCI, DMAP
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, esters
科学的研究の応用
METHYL 3-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of METHYL 3-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways. Additionally, the compound may induce apoptosis in cancer cells by activating mitochondrial pathways and upregulating pro-apoptotic proteins .
類似化合物との比較
Similar Compounds
5H-[1,2,4]TRIAZINO[5,6-B]INDOLE Derivatives: These compounds share the triazinoindole core and exhibit similar biological activities, such as anticancer and enzyme inhibition properties.
Indolo[2,3-B]QUINOXALINES: These compounds are known for their DNA intercalating properties and potential as antiviral and cytotoxic agents.
Uniqueness
METHYL 3-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to the presence of the thiophene ring and the specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazinoindole derivatives.
特性
IUPAC Name |
methyl 3-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c1-23-12-6-4-3-5-10(12)14-16(23)20-18(22-21-14)28-9-13(24)19-11-7-8-27-15(11)17(25)26-2/h3-8H,9H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVBXQRXQLGHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(SC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5282424.png)


![2-Butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B5282458.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5282468.png)
![7-acetyl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5282472.png)

![7-acetyl-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5282484.png)
![2-[(E)-2-(2-hydroxy-5-iodophenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5282496.png)
![N-[(6-chloropyridin-3-yl)methyl]-N,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5282497.png)
![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5282507.png)

![3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-5-ETHYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE](/img/structure/B5282527.png)
